Oseltamivir acid
Overview
Description
Mechanism of Action
Target of Action
Oseltamivir acid, also known as oseltamivir carboxylate, is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from infected host cells .
Mode of Action
This compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cells, thereby impairing influenza virus replication and limiting its infectivity . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .
Biochemical Pathways
The inhibition of neuraminidase by this compound blocks the release of progeny virions from infected cells . This action disrupts the viral replication process and limits the pathogenicity of the influenza virus . The binding process of oseltamivir and neuraminidase involves multiple metastable states and major binding pathways, including the transfer of oseltamivir from the secondary sialic acid binding site to the catalytic site .
Pharmacokinetics
Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile means that oseltamivir is suitable for use in diverse patient populations, including young children, elderly patients, various ethnic groups, and those with renal or hepatic impairment .
Result of Action
The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, oseltamivir has been found to be persistent in wastewater treatment plants and can find its way into surface and groundwater sources . This environmental presence of oseltamivir raises concerns about potential ecotoxicological risks . Furthermore, the exposure of oseltamivir might be significantly increased in conditions with elevated cirrhosis severity, which might be associated with a higher risk of adverse drug effects .
Biochemical Analysis
Biochemical Properties
Oseltamivir acid interacts with the neuraminidase enzyme of the influenza virus . This enzyme is responsible for cleaving sialic acid residues on the host cell surface, a necessary step for the virus to bud from the host cell and continue its replication cycle . By inhibiting this enzyme, this compound prevents the release of new virus particles, thereby limiting the spread of the virus within the host .
Cellular Effects
This compound has a significant impact on the function of cells infected with the influenza virus. By inhibiting the neuraminidase enzyme, it prevents the release of new virus particles from the host cell, thereby limiting the spread of the virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the neuraminidase enzyme on the surface of the influenza virus . This binding inhibits the enzyme’s activity, preventing it from cleaving sialic acid residues on the host cell surface . This inhibition blocks the release of new virus particles from the host cell, thereby limiting the spread of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce the time to first alleviation of influenza symptoms . Its effectiveness decreases significantly if administration is delayed beyond 48 hours after the onset of symptoms . This highlights the importance of early treatment with this compound in managing influenza infections .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . While specific dosage effects can depend on the particular animal model and strain of influenza virus used, generally, higher doses of this compound result in greater reductions in viral shedding and symptom severity .
Metabolic Pathways
This compound is involved in the metabolic pathway of the influenza virus. It acts by inhibiting the neuraminidase enzyme, which plays a crucial role in the virus’s replication cycle . This inhibition disrupts the virus’s ability to spread within the host, effectively limiting the progression of the infection .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . After oral administration, it is rapidly converted by hepatic esterases into its active form . It then penetrates sites of infection at concentrations sufficient to inhibit viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of cells . This is where the drug exerts its antiviral activity, inhibiting the neuraminidase enzyme and preventing the release of new virus particles from the host cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several steps:
Esterification: Shikimic acid is esterified with ethanol and thionyl chloride to form an ester.
Ketalization: The ester undergoes ketalization with p-toluenesulfonic acid and 3-pentanone to form a ketal.
Mesylation: The ketal is then mesylated using triethylamine and methanesulfonyl chloride.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis starting from shikimic acid. The process has been optimized to ensure high yields and purity. The key steps include:
Reductive Opening: The ketal is reductively opened under modified Hunter conditions.
Epoxide Formation: The resulting mesylate is converted to an epoxide under basic conditions.
Amino Alcohol Formation: The epoxide is opened with allyl amine to yield an amino alcohol.
Reduction and Acylation: The amino alcohol undergoes reduction and selective acylation to form the final product.
Chemical Reactions Analysis
Types of Reactions: Oseltamivir acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Oseltamivir acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying neuraminidase inhibitors and their synthesis.
Biology: Researchers study its interactions with viral proteins to understand its mechanism of action.
Medicine: It is extensively used in clinical trials to evaluate its efficacy against influenza and other viral infections.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications
Comparison with Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor.
Comparison:
Oseltamivir Acid: Oral administration, widely used, effective against a broad range of influenza strains.
Zanamivir: Inhaled administration, effective but less convenient for patients with respiratory issues.
Laninamivir: Long-acting, requires less frequent dosing.
Peramivir: Intravenous administration, used in severe cases where oral or inhaled medications are not suitable.
This compound stands out due to its oral bioavailability and widespread use in treating and preventing influenza.
Properties
CAS No. |
204255-09-4 |
---|---|
Molecular Formula |
C16H29ClN2O4 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |
InChI Key |
OHEGLAHLLCJYPX-ONAKXNSWSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |
SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Appearance |
Solid powder |
187227-45-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oseltamivir hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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